molecular formula C11H12N2O3 B11887733 Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11887733
M. Wt: 220.22 g/mol
InChI Key: AOZVYECHVRPGFT-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a hydroxymethyl group at position 6 and an ethyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or other bioactive molecules.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-13-6-8(7-14)3-4-10(9)13/h3-6,14H,2,7H2,1H3

InChI Key

AOZVYECHVRPGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)CO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The oxidative CDC method utilizes N-amino-2-iminopyridines and cyclic β-diketones under aerobic conditions. For example, 1a (N-amino-2-iminopyridine) reacts with β-diketones like 2a in ethanol containing 6 equivalents of acetic acid under an oxygen atmosphere (1 atm) at 130°C for 18 hours. The enol form of the β-diketone undergoes nucleophilic addition to the iminopyridine, forming an intermediate adduct A , which undergoes oxidative dehydrogenation via molecular oxygen to yield intermediate B . Subsequent cyclization and dehydration produce the pyrazolo[1,5-a]pyridine core.

Optimization of Reaction Conditions

  • Acetic Acid Loading : Increasing acetic acid from 2 to 6 equivalents enhances yields from 34% to 74% by stabilizing intermediates and preventing by-product formation (e.g., triazolo[1,5-a]pyridines).

  • Oxygen Atmosphere : Substituting air with pure oxygen increases yields to 94%, as molecular oxygen drives the oxidative step more efficiently than ambient air.

  • Temperature and Solvent : Ethanol at 130°C optimizes solubility and reaction kinetics, while lower temperatures (<100°C) result in incomplete conversion.

Bromine Substitution Strategy

Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]Pyridine-3-Carboxylate

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-30-4) serves as a key intermediate. This compound is synthesized via bromination of the pyrazolo[1,5-a]pyridine core using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Hydroxymethylation via Nucleophilic Substitution

The bromine atom at position 6 is substituted with a hydroxymethyl group using hydroxymethylating agents. For instance, treatment with formaldehyde under basic conditions (e.g., KOH/THF) facilitates nucleophilic displacement, yielding the target compound.

Reaction Parameters

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility.

  • Temperature : Mild heating (50–60°C) balances reaction rate and side-product minimization.

  • Yield : Reported yields range from 65% to 82%, depending on bromide purity and reaction time.

Oxidation of Methyl Derivatives

Synthesis of Ethyl 6-Methylpyrazolo[1,5-a]Pyridine-3-Carboxylate

Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-18-8) is prepared via Friedländer condensation or cyclization of ethyl 3-aminopyrazole-4-carboxylate with acetylene derivatives.

Selective Oxidation to Hydroxymethyl

The methyl group at position 6 is oxidized to hydroxymethyl using oxidizing agents:

  • Potassium Permanganate (KMnO₄) : In acidic aqueous conditions, KMnO₄ oxidizes methyl to hydroxymethyl with moderate yields (50–60%).

  • Ozone (O₃) : Ozonolysis followed by reductive workup (e.g., Zn/HOAc) achieves higher selectivity but requires stringent temperature control (−78°C).

Challenges and Mitigation

  • Over-Oxidation : Prolonged exposure to strong oxidizers risks further oxidation to carboxylic acids. Using stoichiometric KMnO₄ and quenching promptly mitigates this.

  • Solvent Choice : Mixed solvents (e.g., acetone/water) improve reagent dispersion and product stability.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Oxidative CDC74–94%High atom economy, single-step synthesisRequires pressurized oxygen
Bromine Substitution65–82%Precise functionalization, scalableMulti-step process, bromide intermediate
Methyl Oxidation50–60%Utilizes stable methyl precursorsRisk of over-oxidation, moderate yields

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions. For instance:

-COOEtH3O+or OH-COOH\text{-COOEt} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{-COOH}

In pyrazolo[1,5-a]pyrimidines, ester hydrolysis has been shown to modulate biological activity, such as increasing cytotoxicity in cancer cell lines . Hydrolysis conditions (e.g., aqueous HCl or NaOH) yield the carboxylic acid derivative, which can participate in peptide coupling or salt formation.

Nucleophilic Substitution

The hydroxymethyl group can act as a leaving group or participate in nucleophilic displacement. For example:

  • Etherification : Reaction with alkyl halides or alcohols under Mitsunobu conditions forms ethers:

    -CH2OH+R-X-CH2OR\text{-CH}_2\text{OH} + \text{R-X} \rightarrow \text{-CH}_2\text{OR}
  • Halogenation : Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxymethyl group to -CH₂Cl or -CH₂Br .

Cyclization and Ring-Forming Reactions

The compound’s fused pyrazole-pyridine system allows participation in cyclocondensation reactions. For instance:

  • Heterocycle Formation : Reacting with β-dicarbonyl compounds or enaminones forms larger heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) .

  • Intramolecular Cyclization : The hydroxymethyl group can engage in ring-closing reactions to form bicyclic structures under catalytic conditions.

Palladium-Catalyzed Cross-Coupling

Pyrazolo[1,5-a]pyridine derivatives undergo regioselective C–H activation and cross-coupling. Key reactions include:

  • Suzuki–Miyaura Coupling : Aryl halides react with boronic acids at position 6 or 7.

  • Heck Reaction : Alkenes couple at position 3 or 5 .

Table 1: Representative Cross-Coupling Reactions

Reaction TypeCatalytic SystemPosition ModifiedYield (%)Reference
Suzuki–MiyauraPd(OAc)₂, SPhos, K₃PO₄678–92
Direct ArylationPdCl₂, Ag₂CO₃, HFIP365–85

Functional Group Interconversion

The hydroxymethyl group enables sequential transformations:

  • Oxidation to aldehydeReductive amination to introduce amine functionalities.

  • Conversion to tosylateNucleophilic substitution with amines or thiols.

Comparative Reactivity with Analogues

The hydroxymethyl group distinguishes this compound from structurally similar derivatives:

Table 2: Reactivity Comparison with Analogues

CompoundKey Functional GroupReactivity Highlights
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate-COOEtLacks hydroxymethyl; limited oxidation pathways
6-Methoxy derivative-OCH₃Inert to oxidation; participates in demethylation
7-Hydroxy derivative-OHAcidic proton enables O-alkylation

Research Implications

Modifications at the hydroxymethyl and ester positions significantly impact biological activity:

  • Anticancer Potential : Carboxylic acid derivatives (post-hydrolysis) show enhanced cytotoxicity .

  • Enzyme Inhibition : Ether derivatives exhibit improved binding affinity to kinase targets .

This compound’s synthetic versatility positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies should explore its photophysical properties and in vivo pharmacokinetics.

Scientific Research Applications

Antimicrobial Properties

Research indicates that Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and modulation of metabolic pathways.

Antiviral Activity

Preliminary investigations suggest that this compound may also possess antiviral properties. It has been tested against several viral strains, demonstrating potential effectiveness in inhibiting viral replication. The specific interactions with viral enzymes are under ongoing study to elucidate its full antiviral potential.

Anticancer Potential

This compound has shown promise in cancer research. In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Additionally, in vivo studies using xenograft models revealed that treatment with this compound resulted in a substantial reduction in tumor size compared to controls.

Case Study 1: Anticancer Activity

In a controlled study involving xenograft models, this compound was administered to assess its impact on tumor growth. Results indicated a significant decrease in tumor size over a treatment period compared to untreated control groups.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Candida albicans. Using the disc diffusion method, the compound demonstrated effective inhibition zones compared to standard antimicrobial agents.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans22

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate C-6: hydroxymethyl; C-3: ester C₁₁H₁₂N₂O₃ 220.22 Enhanced solubility, intermediate for kinase inhibitors
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate C-5: hydroxymethyl; C-3: ester C₁₁H₁₂N₂O₃ 220.22 Positional isomer; differing electronic effects
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate C-6: cyano; C-3: ester C₁₁H₉N₃O₂ 215.21 Electron-withdrawing; click chemistry precursor
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid C-6: fluoro; C-3: carboxylic acid C₈H₅FN₂O₂ 180.14 High acidity; potential protease inhibitor
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate C-6: methyl; C-3: ester C₁₁H₁₂N₂O₂ 204.23 Lipophilic; metabolic stability

Biological Activity

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has recently attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_2O3_3
  • CAS Number : 1548186-68-0
  • Molecular Weight : 220.23 g/mol
  • Structural Features : The compound features a hydroxymethyl group at the 6-position and an ethyl ester at the 3-position of the carboxylic acid, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. It has been reported to interfere with viral replication processes by inhibiting specific viral enzymes. For example, it has shown potential against certain strains of influenza virus and herpes simplex virus (HSV), although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Anticancer Activity

This compound has been evaluated for its anticancer properties in various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines, with IC50_{50} values in the low micromolar range. Its mechanism involves inducing apoptosis through the activation of caspases and modulation of key signaling pathways such as the MAPK pathway.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It has been identified as a potential inhibitor of p38 MAP kinase, a target known for its role in inflammatory responses and cancer progression. The compound's binding affinity to p38 MAPK suggests that it could modulate inflammatory pathways and contribute to its anticancer effects.

Structure-Activity Relationship (SAR)

The presence of the hydroxymethyl group at the 6-position is crucial for enhancing the compound's biological activity compared to related pyrazolo derivatives. A comparative analysis with similar compounds shows varying degrees of activity based on structural modifications:

Compound NameSimilarity IndexUnique Features
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate0.99Lacks hydroxymethyl group; differing reactivity
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate0.91Methyl instead of hydroxymethyl; altered activity
Pyrazolo[1,5-a]pyrimidine derivatives0.90Different fused ring system; distinct properties

Case Studies

  • Anticancer Study : A study evaluating the effect of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability after treatment with IC50_{50} values around 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
  • Antimicrobial Study : In a study testing various derivatives for antimicrobial activity, this compound exhibited MIC values ranging from 10 to 25 µg/mL against tested bacterial strains, demonstrating its effectiveness as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via 1,3-dipolar cycloaddition between substituted pyridine derivatives and ethyl propiolate. A key method involves:

  • Step 1 : Generate pyridine N-imides by reacting pyridines with hydroxylamine-O-sulfonic acid (avoiding isolation of unstable intermediates) .
  • Step 2 : React the N-imide with ethyl propiolate under basic conditions (e.g., aqueous NaOH) to form the pyrazolo[1,5-a]pyridine core .
  • Step 3 : Introduce the hydroxymethyl group via post-cyclization functionalization, such as reduction of a cyano or acetyl precursor .

Q. Critical Factors :

  • Solvent System : Polar aprotic solvents (DMF) enhance solubility and regioselectivity .
  • Temperature : Mild conditions (25–60°C) minimize side reactions .
  • Yield : Typical yields range from 85–93% for analogous pyrazolo[1,5-a]pyridine esters .

Q. How can researchers purify and characterize this compound effectively?

Purification :

  • Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Characterization :

  • NMR : Key signals include ester carbonyl (δ ~165 ppm in 13^{13}C NMR) and hydroxymethyl protons (δ ~4.5 ppm in 1^{1}H NMR) .
  • IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and hydroxyl O–H stretch (broad, ~3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₂N₂O₃: m/z 220.09) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during cycloaddition to ensure correct substitution patterns?

Regioselectivity in 1,3-dipolar cycloadditions is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., esters) on the pyridine N-imide direct the cycloaddition to the C6 position .
  • Steric Effects : Bulky substituents on the pyridine ring favor formation of the 6-substituted product .
  • Hydrogen Bonding : Solvent interactions (e.g., with DMF) stabilize transition states, enhancing regioselectivity up to 9:1 (6- vs. 4-substituted products) .

Validation : Use HPLC-MS to quantify isomer ratios and X-ray crystallography to confirm regiochemistry .

Q. How can the hydroxymethyl group be selectively modified for downstream applications?

The hydroxymethyl group (–CH₂OH) enables versatile functionalization:

  • Oxidation : Use MnO₂ or TEMPO/NaClO to convert to a carboxylate for conjugation .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) to form ester derivatives .
  • Protection/Deprotection : Protect with tert-butyldimethylsilyl (TBDMS) groups during multi-step syntheses; remove with TBAF .

Case Study : Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate was deprotected with TFA to yield an amino derivative, demonstrating controlled reactivity .

Q. What analytical methods resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyridine derivatives?

Discrepancies in biological activity (e.g., kinase inhibition) may arise from:

  • Assay Variability : Standardize assays using recombinant enzymes (e.g., HIV-1 reverse transcriptase) and IC₅₀ validation .
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation .
  • Metabolite Interference : Perform LC-MS/MS to monitor compound stability in biological matrices .

Example : Pyrazolo[1,5-a]pyrimidine derivatives showed divergent anticancer activity due to substituent-dependent binding to ATP pockets .

Methodological Challenges

Q. How do researchers evaluate the hydrolytic stability of the ester group under physiological conditions?

  • Simulated Hydrolysis : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .
  • Half-Life Calculation : For ethyl esters, typical t₁/₂ ranges from 2–24 hours , depending on substituent electronics .
  • Stabilization Strategies : Introduce electron-withdrawing groups (e.g., –NO₂) para to the ester to slow hydrolysis .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., CDK2) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • QSAR Models : Correlate substituent Hammett constants (σ) with activity trends .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Reported yield discrepancies (e.g., 76% vs. 95%) arise from:

  • Catalyst Load : Excess KHSO₄ in cyclization steps reduces byproducts .
  • Workup Protocols : Immediate filtration post-reaction prevents product decomposition .
  • Scale Effects : Microscale reactions (<1 mmol) often report higher yields than industrial-scale syntheses .

Recommendation : Follow continuous flow synthesis protocols for scalable, reproducible production .

Applications in Drug Discovery

Q. How is this compound used as a scaffold for kinase inhibitors?

  • Core Modification : Replace the hydroxymethyl group with –NH₂ or –SH to enhance hydrogen bonding with kinase active sites .
  • Case Study : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives inhibited CDK2 with IC₅₀ = 0.8 µM .

Q. What in vivo models validate the pharmacokinetic (PK) profile of derivatives?

  • Rodent Studies : Administer 10 mg/kg IV and measure plasma concentration via LC-MS. Typical parameters:
    • Cₘₐₓ : 1.2 µg/mL
    • t₁/₂ : 3.5 hours
    • AUC : 8.7 µg·h/mL .

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